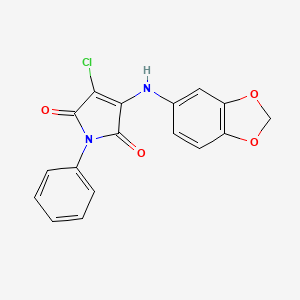![molecular formula C18H16FN3OS B5560168 7-fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5560168.png)
7-fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorinated quinolines typically involves several steps, including the reaction of specific aniline derivatives with other chemical entities to form the quinoline nucleus, followed by modifications that introduce the desired functional groups (Stefancich et al., 1985). For instance, the reaction of 4-fluoro-3-(1H-pyrrol-1-yl)aniline with diethyl ethoxymethylenemalonate and subsequent cyclization, ethylation, and hydrolysis steps have been utilized to synthesize structurally similar compounds with enhanced antibacterial activity.
Molecular Structure Analysis
Molecular structure analysis of related quinolines reveals a complex interaction of aromatic systems, which are crucial for the biological activity of these compounds. Structural comparisons of isomeric series of related compounds indicate the significance of the position and nature of substituents on the quinoline nucleus in determining the properties of these molecules (Portilla et al., 2008).
Chemical Reactions and Properties
The reactivity of fluorinated quinolines involves various chemical reactions, including nucleophilic addition, intramolecular cyclization, and substitutions that facilitate the synthesis of the desired compounds. These reactions are influenced by the presence of fluorine and other substituents, which can alter the electronic and steric properties of the molecules, thereby affecting their chemical behavior and biological activity.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by the specific substituents and their arrangement on the quinoline nucleus. Disordered crystal structures, for example, have been observed in compounds with fluoro-substituted benzene rings, indicating the potential for varied physical properties among closely related molecules (Wang et al., 2010).
科学的研究の応用
Novel Halogenation Techniques
Researchers have developed selective chlorination methods for pyrrolo[1,2-a]quinoxalines, which are crucial in pharmaceutical research. This method involves using NCS as a chlorinating agent, demonstrating compatibility with various functional groups, including fluoro and methylthio, under specific reaction conditions. This advancement underscores the potential of halogenation in diversifying compounds related to 7-fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline for pharmaceutical applications (Le et al., 2021).
Antitumor Activity
A study focused on thiazolo[5,4-b]quinoline derivatives highlighted the synthesis of compounds showing significant antitumor activities. Key structural features for their activity include a positive charge density at carbon C-7, a side chain with two basic nitrogens, and conformational flexibility. These findings suggest the critical role of fluoro and other substituents in enhancing the antitumor potential of quinoline derivatives, offering insights into the design of new anticancer drugs (Alvarez-Ibarra et al., 1997).
Fluorophores Development
Research on azole-quinoline-based fluorophores, inspired by excited-state intramolecular proton transfer (ESIPT), has led to the synthesis of compounds with unique photophysical properties. These fluorophores exhibit dual emissions and a large Stokes shift, dependent on solvent polarity. Such developments pave the way for creating sensitive probes for bioimaging and molecular tracking, highlighting the versatility of fluoro-quinoline derivatives in designing novel fluorophores (Padalkar & Sekar, 2014).
Antibacterial Agents
The synthesis of new quinoline derivatives has demonstrated promising antibacterial properties against various microorganisms. By modifying the quinoline structure, researchers have developed compounds with potential as antibacterial agents, highlighting the structural adaptability of fluoro-quinoline derivatives in combating bacterial infections (Valluri et al., 2017).
Chemosensor Development
A study on a chemosensor incorporating quinoline as a fluorophore demonstrated its capability to monitor Zn2+ concentrations in living cells and aqueous solutions. This highlights the application of fluoro-quinoline derivatives in developing sensitive and selective sensors for metal ions, which is crucial for environmental monitoring and biomedical diagnostics (Park et al., 2015).
作用機序
While the specific mechanism of action for “7-fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline” is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
将来の方向性
Thiazoles exhibit a wide range of biological activities and have been the focus of many research studies . The future direction in this field could involve the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
特性
IUPAC Name |
(7-fluoro-2-methylquinolin-4-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-11-9-14(13-5-4-12(19)10-15(13)21-11)18(23)22-7-2-3-16(22)17-20-6-8-24-17/h4-6,8-10,16H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMLWTCTAWUWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N3CCCC3C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560086.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5560110.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)
![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)
![2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5560140.png)
![4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)

![2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5560159.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5560177.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5560178.png)
![methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate](/img/structure/B5560180.png)
![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5560187.png)